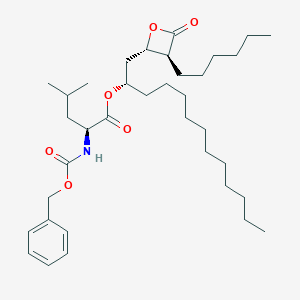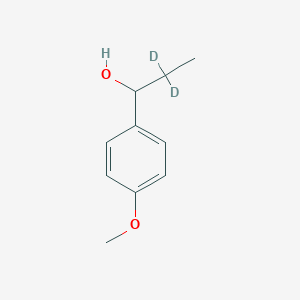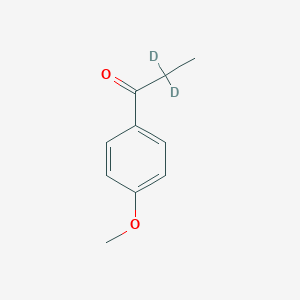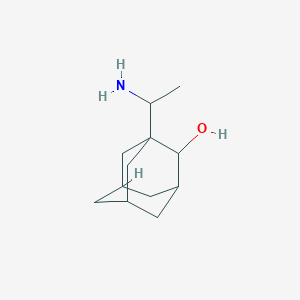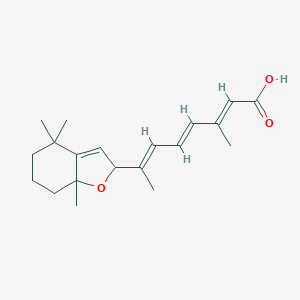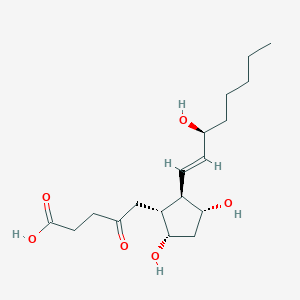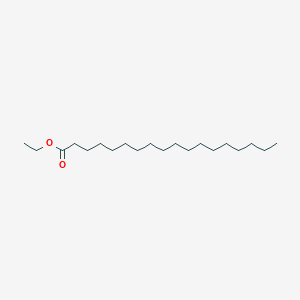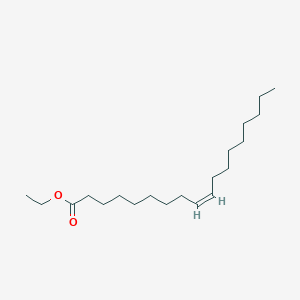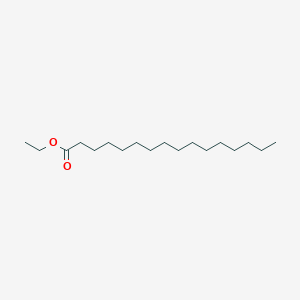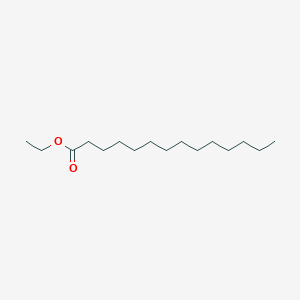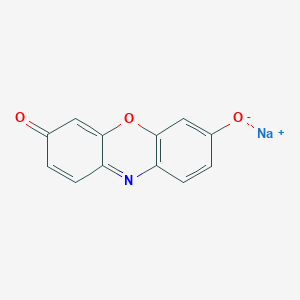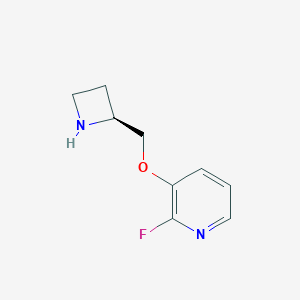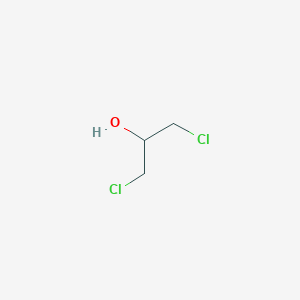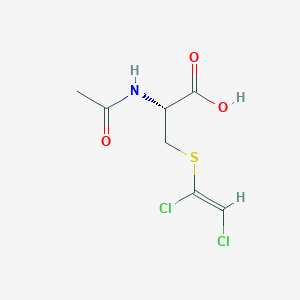
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine
説明
Synthesis Analysis
NA-DCVC is formed through metabolic pathways involving trichloroethylene. The synthesis of related compounds, such as stable isotope-labelled analogs of cysteine and N-acetylcysteine conjugates of tetrachloroethylene, illustrates the methods for generating analogs of NA-DCVC for research purposes (Bartels & Miner, 1990).
Molecular Structure Analysis
The molecular structure of N-acetyl-L-cysteine, a related compound, has been determined by X-ray diffraction analysis, providing insights into the structural characteristics of NA-DCVC and its analogs (Young Ja Lee & I. Suh, 1980).
Chemical Reactions and Properties
NA-DCVC's reactivity and formation of adducts through interactions with nucleophilic amino acids have been extensively studied. For instance, the formation of three monoadducts and one diadduct by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine under physiological conditions reveals its reactive nature and potential for forming cross-links, highlighting toxicological implications (Barshteyn & Elfarra, 2007).
科学的研究の応用
-
Friedel–Crafts Acetylation of Naphthalene in 1,2-Dichloroethane Solution
- Application : This research focuses on the Friedel–Crafts acetylation of naphthalene using acetyl chloride and aluminium chloride in 1,2-dichloroethane solution .
- Method : The reaction was studied kinetically, with the α/β isomer ratio changing as a function of concentration of reactants and time .
- Results : The results pointed to a different dependence for the two positions on the concentration of acylating reagent .
-
Atmospheric Chemistry of (Z)- and (E)-1,2-Dichloroethene
- Application : This study investigates the kinetics and mechanisms of the Cl atom, OH radical, and O3 initiated oxidation of (Z)- and (E)-1,2-dichloroethene (CHCl CHCl) under atmospheric conditions .
- Method : Smog chambers interfaced with in situ FT-IR detection were used to investigate the kinetics and mechanisms .
- Results : The results showed that a significant chlorine atom elimination channel was observed experimentally .
- Reaction of Acyl Derivatives with Weak Nucleophiles
- Application : This research focuses on the methods of swapping the -OH group in the -COOH group of a carboxylic acid for a chlorine atom to make acyl chlorides (acid chlorides) using thionyl chloride .
- Method : In the examples provided, consider the conversion of acetic acid to acetyl chloride to be typical of these types of reactions .
- Results : The results of this reaction can be used in a variety of applications, including the synthesis of other organic compounds .
-
Friedel–Crafts Acetylation of Naphthalene in 1,2-Dichloroethane Solution
- Application : This research focuses on the Friedel–Crafts acetylation of naphthalene using acetyl chloride and aluminium chloride in 1,2-dichloroethane solution .
- Method : The reaction was studied kinetically, with the α/β isomer ratio changing as a function of concentration of reactants and time .
- Results : The results pointed to a different dependence for the two positions on the concentration of acylating reagent .
-
Atmospheric Chemistry of (Z)- and (E)-1,2-Dichloroethene
- Application : This study investigates the kinetics and mechanisms of the Cl atom, OH radical, and O3 initiated oxidation of (Z)- and (E)-1,2-dichloroethene (CHCl CHCl) under atmospheric conditions .
- Method : Smog chambers interfaced with in situ FT-IR detection were used to investigate the kinetics and mechanisms .
- Results : The results showed that a significant chlorine atom elimination channel was observed experimentally .
-
Reaction of Acyl Derivatives with Weak Nucleophiles
- Application : This research focuses on the methods of swapping the -OH group in the -COOH group of a carboxylic acid for a chlorine atom to make acyl chlorides (acid chlorides) using thionyl chloride .
- Method : In the examples provided, consider the conversion of acetic acid to acetyl chloride to be typical of these types of reactions .
- Results : The results of this reaction can be used in a variety of applications, including the synthesis of other organic compounds .
Safety And Hazards
特性
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJGTSPIBSYQO-KDXUVAGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030744 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine | |
CAS RN |
2148-31-4, 126924-18-3 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



